molecular formula C10H10O4 B1660517 1,7-Dimethyl-4,10-dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione CAS No. 77880-59-2

1,7-Dimethyl-4,10-dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

Cat. No. B1660517
CAS RN: 77880-59-2
M. Wt: 194.18 g/mol
InChI Key: GGKZQSNCAIFSGT-UHFFFAOYSA-N
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Description

“1,7-Dimethyl-4,10-dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione” is a chemical compound with the molecular weight of 194.19 . Its IUPAC name is 4,7-dimethyl-3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10O4/c1-9-3-4-10(2,14-9)6-5(9)7(11)13-8(6)12/h3-6H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm³ . Its boiling point is 326.9±35.0 °C at 760 mmHg . The vapour pressure is 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 56.9±3.0 kJ/mol . The flash point is 146.1±26.0 °C . The index of refraction is 1.547 . The molar refractivity is 45.7±0.3 cm³ . It has 4 H bond acceptors and 0 H bond donors .

Scientific Research Applications

Photochemical Behavior

Researchers have explored the photochemical behavior of related cycloheptenones, focusing on the dimerization processes and photo-induced reactions. For instance, an efficient dimerization process involving photo-induced formation leading to novel tricyclic compounds was discovered. This process highlights the intricate photochemical pathways that similar compounds can undergo, contributing to the understanding of their chemical behavior under light exposure (Barbosa, Mann, & Cummins, 1990).

Synthesis and Crystal Structure

The synthesis and crystal structure of oxaspirocyclic and dioxatricyclo compounds have been a focus of several studies. For example, novel compounds with specific dioxatricyclo frameworks have been synthesized, and their structures have been characterized by various spectroscopic techniques and X-ray crystallography. These studies provide valuable information on the molecular architecture and potential applications of these compounds in materials science and organic synthesis (Wei-don, 2014).

Spectroscopic Investigations and Quantum Chemical Calculations

Spectroscopic techniques and quantum chemical calculations have been employed to study the molecular structure, vibrational frequencies, and electronic properties of related compounds. These studies offer insights into the stability, charge transfer, and electronic interactions within the molecules, which are crucial for understanding their reactivity and potential applications in non-linear optics and other fields (Renjith et al., 2014).

Chemical Reactivity and Molecular Docking Studies

Molecular docking studies have been conducted to explore the therapeutic potential of certain compounds for treating diseases like cardiovascular and cerebrovascular conditions. These studies highlight the importance of understanding the molecular interactions and reactivity of these compounds, which could lead to the development of new drugs (Ranjith, Panicker, Sureshkumar, Armaković, Armaković, Alsenoy, & Anto, 2022).

Safety and Hazards

When handling this compound, avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

properties

IUPAC Name

1,7-dimethyl-4,10-dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-9-3-4-10(2,14-9)6-5(9)7(11)13-8(6)12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGKZQSNCAIFSGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C=CC(O1)(C3C2C(=O)OC3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50999071
Record name 4,7-Dimethyl-3a,4,7,7a-tetrahydro-4,7-epoxy-2-benzofuran-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50999071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Epoxyisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-4,7-dimethyl-

CAS RN

77880-59-2
Record name NSC56528
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56528
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,7-Dimethyl-3a,4,7,7a-tetrahydro-4,7-epoxy-2-benzofuran-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50999071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 100 mL 3-necked RBF is fitted with a mechanical stirrer, a condenser and a subaseal, and placed under nitrogen. Maleic anhydride (25.5 g, 0.260 mol) and anhydrous diethyl ether (35 mL) are charged to the RBF. 2,5-Dimethylfuran (27.7 mL, 0.260 mol) is added via syringe over a period of 20 mins to the suspension at 22° C. The reaction mixture is stirred for 18 h. The product is filtered off, washed with cold diethyl ether (100 mL), and dried under vacuum to yield the product 1 as a cream solid (36.32 g, 72%): 1H-NMR (300 MHz, CDCl3) δ6.35 (s, 2H), 3.16 (s, 2H), 1.76 (s, 6H).
Quantity
25.5 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
27.7 mL
Type
reactant
Reaction Step Two
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,7-Dimethyl-4,10-dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Reactant of Route 2
1,7-Dimethyl-4,10-dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Reactant of Route 3
1,7-Dimethyl-4,10-dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Reactant of Route 4
1,7-Dimethyl-4,10-dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Reactant of Route 5
1,7-Dimethyl-4,10-dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Reactant of Route 6
1,7-Dimethyl-4,10-dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

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